
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. The presence of an iodine atom on the pyrazole ring and a methyl group on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine typically involves the iodination of a pyrazole derivative followed by its coupling with a methylpyrimidine derivative. The reaction conditions often include the use of iodine or iodinating agents in the presence of a base to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The iodine atom and the heterocyclic structure may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-iodo-1H-pyrazole: A simpler structure with only the pyrazole ring and an iodine atom.
4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a methyl group.
4-(3-iodo-1H-pyrazol-1-yl)-1-piperidinecarboxylic acid: Contains a piperidine ring and a carboxylic acid group.
Uniqueness
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine is unique due to the combination of the pyrazole and pyrimidine rings, the presence of an iodine atom, and a methyl group. This combination of features may confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7IN4 |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
4-(3-iodopyrazol-1-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C8H7IN4/c1-6-10-4-2-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3 |
InChI Key |
HHFMEGWRBPNZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2C=CC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


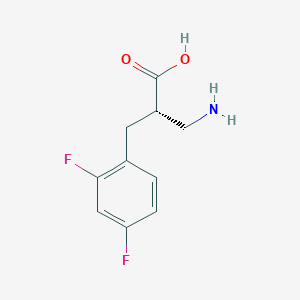

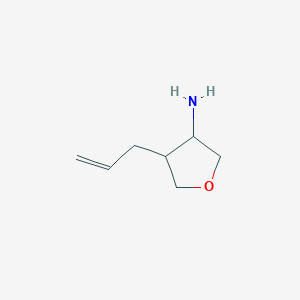
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
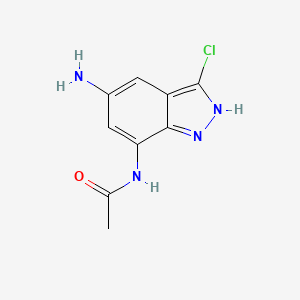
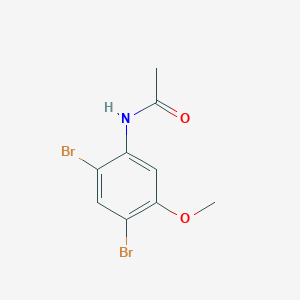
![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)

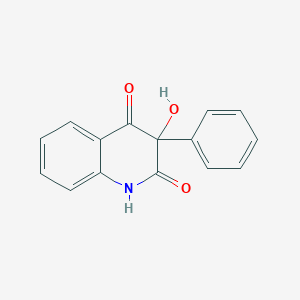
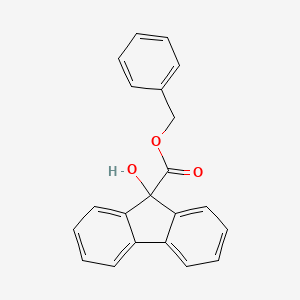
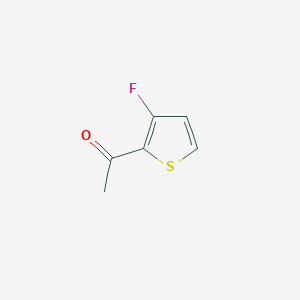
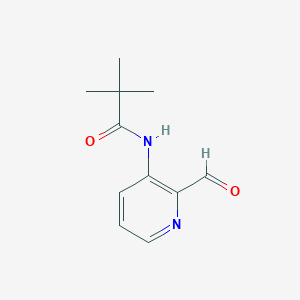

![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)
